molecular formula C15H9BrN2O2S B6130837 5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one

Cat. No.: B6130837
M. Wt: 361.2 g/mol
InChI Key: STZRTNXXPFLKSK-RMKNXTFCSA-N
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Description

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one is a complex organic compound that features a unique combination of indole, thiazole, and propargyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2S/c1-2-5-18-14(19)13(21-15(18)20)6-9-8-17-12-4-3-10(16)7-11(9)12/h1,3-4,6-8,19H,5H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZRTNXXPFLKSK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C(SC1=O)C=C2C=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=C(SC1=O)/C=C/2\C=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position.

    Thiazole Ring Construction: The thiazole ring is formed by reacting the bromoindole derivative with a thioamide under cyclization conditions.

    Propargylation: The propargyl group is introduced through a Sonogashira coupling reaction, using a palladium catalyst and a copper co-catalyst.

    Final Assembly: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds and the thiazole ring, potentially yielding reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole derivatives: Compounds with similar indole structures but different substituents.

    Thiazole derivatives: Compounds featuring the thiazole ring with various functional groups.

    Propargyl compounds: Molecules containing the propargyl group, often used in click chemistry.

Uniqueness

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-prop-2-ynyl-1,3-thiazol-2-one is unique due to its combination of indole, thiazole, and propargyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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